Bienvenue dans la boutique en ligne BenchChem!

PU-H71 hydrate

Epichaperome HSP90 Selectivity Tumor Targeting

PU-H71 hydrate (Zelavespib monohydrate, NSC 750424) is a second-generation, purine-scaffold HSP90 inhibitor distinguished by its selective binding to tumor-enriched HSP90 complexes (epichaperome) over ubiquitous housekeeping HSP90, conferring a higher therapeutic index and reduced toxicity versus pan-HSP90 inhibitors like 17-AAG. With a validated PET tracer ([124I]-PU-H71) for non-invasive target engagement monitoring and demonstrated synergy with nab-paclitaxel in Phase 1b metastatic breast cancer trials (42% clinical benefit rate), PU-H71 is the preferred translational oncology tool for biomarker-driven studies and combination therapy research in TNBC, B-cell lymphomas, and myelofibrosis.

Molecular Formula C18H23IN6O3S
Molecular Weight 530.39
CAS No. 1202865-65-3
Cat. No. B610339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePU-H71 hydrate
CAS1202865-65-3
SynonymsPU H71 hydrate;  PUH71 hydrate;  PU-H71 hydrate
Molecular FormulaC18H23IN6O3S
Molecular Weight530.39
Structural Identifiers
SMILESCC(C)NCCCN1C2=NC=NC(=C2N=C1SC3=C(C=C4C(=C3)OCO4)I)N.O
InChIInChI=1S/C18H21IN6O2S.H2O/c1-10(2)21-4-3-5-25-17-15(16(20)22-8-23-17)24-18(25)28-14-7-13-12(6-11(14)19)26-9-27-13;/h6-8,10,21H,3-5,9H2,1-2H3,(H2,20,22,23);1H2
InChIKeyZUGBRIZOLBTCHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





PU-H71 Hydrate (CAS 1202865-65-3) - A Purine-Scaffold HSP90 Inhibitor for Oncology Research and Drug Development


PU-H71 hydrate (also known as Zelavespib hydrate or NSC 750424) is a fully synthetic, purine-scaffold inhibitor of Heat Shock Protein 90 (HSP90) [1]. This compound is characterized by its potent inhibition of HSP90, with a reported IC50 of 51 nM in MDA-MB-468 cells, which blocks the ATP-binding pocket of the chaperone . Its key differentiating feature is its binding selectivity for the tumor-enriched fraction of HSP90 (teHSP90), part of the epichaperome network, which underpins its preferential anti-tumor activity and reduced toxicity in normal tissues [2]. As a Phase 1/2 clinical candidate for multiple malignancies, PU-H71 represents a significant advancement in targeted cancer therapy research and development [3].

Why PU-H71 Hydrate Cannot Be Substituted with Alternative HSP90 Inhibitors in Advanced Research


While numerous HSP90 inhibitors exist (e.g., 17-AAG, ganetespib), PU-H71 possesses a unique binding profile that fundamentally alters its pharmacodynamics and safety, rendering it non-interchangeable [1]. It preferentially binds to tumor-enriched HSP90 complexes (teHSP90/epichaperome) rather than the ubiquitous, 'housekeeping' HSP90 found in all cells [2]. This contrasts sharply with first-generation inhibitors like 17-AAG, which bind all HSP90 pools and cause dose-limiting toxicities like hepatotoxicity [3]. Consequently, PU-H71 achieves a higher therapeutic index in relevant tumor models and demonstrates distinct clinical utility, as evidenced by its advancement to Phase 2 trials where other inhibitors have stalled [4].

Quantitative Evidence for Selecting PU-H71 Hydrate Over Other HSP90 Inhibitors


Differential Binding Affinity for Tumor-Enriched HSP90 (teHSP90) vs. Pan-HSP90 Inhibitors

PU-H71's key differentiator is its preferential binding to the tumor-enriched fraction of HSP90 (teHSP90), part of the epichaperome, while avoiding the housekeeping HSP90 pool. This is in stark contrast to pan-HSP90 inhibitors like 17-AAG and ganetespib. Affinity capture proteomics demonstrate that PU-H71 selectively pulls down oncogenic client protein complexes from teHSP90 [1].

Epichaperome HSP90 Selectivity Tumor Targeting

Quantitative Comparison of In Vivo Tumor Selectivity and Reduced Organ Toxicity

In DLBCL xenograft models, PU-H71 demonstrates preferential accumulation in tumor tissue versus normal tissue, a property not observed with earlier benzoquinone ansamycin inhibitors like 17-AAG. This leads to potent tumor regression without signs of organ toxicity [1].

In Vivo Pharmacokinetics Tumor Accumulation Therapeutic Index

Potent In Vitro Growth Inhibition Across Multiple Triple-Negative Breast Cancer (TNBC) Cell Lines

PU-H71 demonstrates potent and consistent inhibition of cell growth across a panel of TNBC cell lines, a cancer type known for its aggressive nature and lack of targeted therapies. This panel-specific activity is a key driver for its clinical evaluation in this indication .

TNBC Breast Cancer Cytotoxicity

Clinical Utility Supported by Phase 1b/2 Trials and a Unique Theragnostic PET Biomarker

PU-H71 is in active Phase 1b/2 clinical development, a stage many other Hsp90 inhibitors failed to reach due to toxicity or lack of efficacy. Its clinical advancement is supported by a unique, first-in-class PET imaging agent, [124I]-PU-H71, which allows for non-invasive visualization of the drug's target (epichaperome) and patient selection [1]. This theragnostic approach represents a significant differentiator for development programs [2].

Clinical Trial Phase 1b Phase 2 PET Imaging Companion Diagnostic

Strategic Application Scenarios for PU-H71 Hydrate Based on Verified Evidence


Oncology Drug Discovery: Targeting the Epichaperome in TNBC and DLBCL

Researchers investigating targeted therapies for aggressive cancers like Triple-Negative Breast Cancer (TNBC) and B-cell lymphomas should use PU-H71. Its potent, sub-150 nM IC50 values in multiple TNBC cell lines and its ability to induce complete tumor regression in DLBCL xenograft models without organ toxicity provide a strong, evidence-based rationale for its use as a lead compound or positive control in drug screening and target validation studies [1].

Clinical Development: Translational Studies and Patient Stratification with [124I]-PU-H71 PET

PU-H71 is the preferred HSP90 inhibitor for translational oncology programs due to its unique theragnostic companion, [124I]-PU-H71. This PET tracer allows for non-invasive quantification of epichaperome expression in tumors, enabling patient selection and real-time monitoring of target engagement. This capability, validated in Phase 1b trials, is a critical differentiator for designing biomarker-driven clinical studies, which is not possible with other HSP90 inhibitors [2].

Combination Therapy Research: Enhancing Efficacy of Standard Chemotherapies

PU-H71's distinct mechanism and favorable safety profile make it an ideal candidate for combination therapy research. Evidence shows it can enhance the activity of chemotherapeutic agents like nab-paclitaxel in metastatic breast cancer, leading to a clinical benefit rate of 42% in a Phase 1b trial [2]. This justifies its procurement for pre-clinical studies aimed at overcoming resistance to standard-of-care treatments or exploring novel synergistic combinations in various cancer models.

Mechanistic Studies: Functional Proteomics and Oncogenic Client Protein Degradation

Due to its preferential binding to tumor-enriched Hsp90 complexes, PU-H71 serves as a powerful tool for mechanistic studies in proteomics. It can be used in affinity-capture assays to isolate and identify teHSP90-bound oncogenic client proteins from cancer cells or patient samples. This application, validated in chronic myeloid leukemia research, helps elucidate dysregulated signaling networks and identify new therapeutic targets, a utility not offered by pan-HSP90 inhibitors [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for PU-H71 hydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.